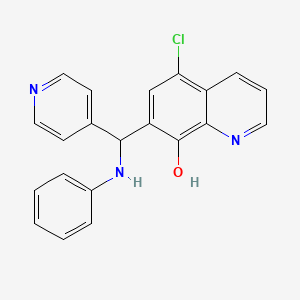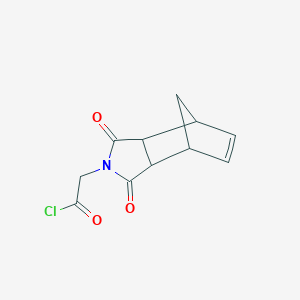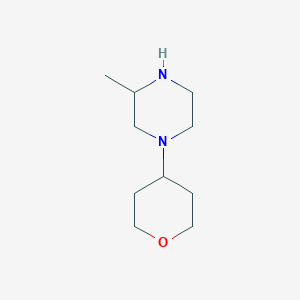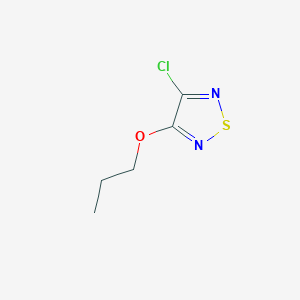
5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenylamino group, a pyridinyl group, and a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with phenylamine and pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Wirkmechanismus
The mechanism of action of 5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-7-((4-methylpiperidin-1-yl)methyl)quinolin-8-ol
- 5-Chloro-7-((4-ethylphenyl)-(pyridin-2-ylamino)methyl)quinolin-8-ol
- 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol
Uniqueness
5-Chloro-7-((phenylamino)(pyridin-4-yl)methyl)quinolin-8-ol stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C21H16ClN3O |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
7-[anilino(pyridin-4-yl)methyl]-5-chloroquinolin-8-ol |
InChI |
InChI=1S/C21H16ClN3O/c22-18-13-17(21(26)20-16(18)7-4-10-24-20)19(14-8-11-23-12-9-14)25-15-5-2-1-3-6-15/h1-13,19,25-26H |
InChI-Schlüssel |
CDCSPFLHCORISF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(C2=CC=NC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)


![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)




![Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12117452.png)
![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)

![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)


